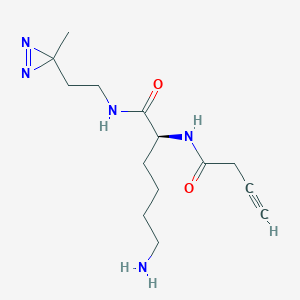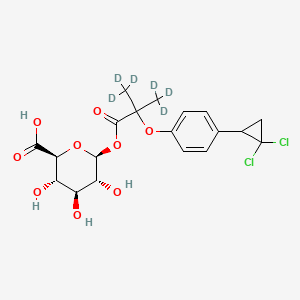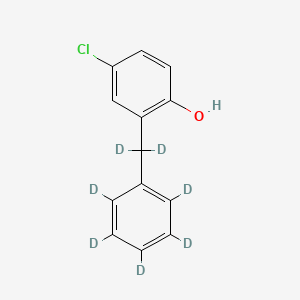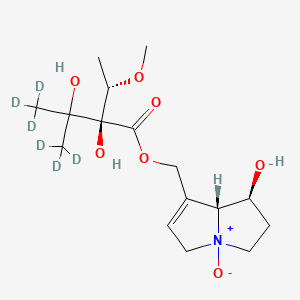
Bliretrigine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Bliretrigine can be synthesized through various synthetic routes. One common method involves the preparation of a mother liquor solution by dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . This solution can then be used to prepare in vivo formulations by mixing with polyethylene glycol (PEG300), Tween 80, and distilled water . The compound is typically stored as a powder at -20°C for up to three years or in solution at -80°C for up to one year .
Análisis De Reacciones Químicas
Bliretrigine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include DMSO, PEG300, and Tween 80 . The major products formed from these reactions depend on the specific conditions and reagents used. For example, in the presence of DMSO, this compound can form a clear solution with a concentration of up to 50 mg/mL .
Aplicaciones Científicas De Investigación
Bliretrigine has a wide range of scientific research applications. It is primarily used as a sodium channel blocker to study pain relief mechanisms . In chemistry, it is used to investigate the properties and behavior of sodium channels. In biology and medicine, this compound is used to study the effects of sodium channel blockers on cellular processes and pain pathways .
Mecanismo De Acción
Bliretrigine exerts its effects by blocking sodium channels, which are essential for the generation and propagation of action potentials in neurons . By inhibiting these channels, this compound reduces the excitability of neurons and decreases the transmission of pain signals . The molecular targets of this compound include various subtypes of sodium channels, and its mechanism of action involves binding to the inactive state of these channels .
Comparación Con Compuestos Similares
Bliretrigine is unique among sodium channel blockers due to its specific molecular structure and high potency in relieving pain . Similar compounds include lamotrigine, which is also a sodium channel blocker used to treat epilepsy and bipolar disorder . this compound is primarily used for pain relief research, whereas lamotrigine has broader clinical applications . Other similar compounds include suzetrigine and cyfluthrin, which also target sodium channels but have different chemical structures and applications .
Propiedades
Número CAS |
1233229-75-8 |
|---|---|
Fórmula molecular |
C20H24N4O2 |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
(2S)-2-[[1-ethyl-6-(4-methylphenoxy)benzimidazol-2-yl]methylamino]propanamide |
InChI |
InChI=1S/C20H24N4O2/c1-4-24-18-11-16(26-15-7-5-13(2)6-8-15)9-10-17(18)23-19(24)12-22-14(3)20(21)25/h5-11,14,22H,4,12H2,1-3H3,(H2,21,25)/t14-/m0/s1 |
Clave InChI |
ZYUAASICHDTDEK-AWEZNQCLSA-N |
SMILES isomérico |
CCN1C2=C(C=CC(=C2)OC3=CC=C(C=C3)C)N=C1CN[C@@H](C)C(=O)N |
SMILES canónico |
CCN1C2=C(C=CC(=C2)OC3=CC=C(C=C3)C)N=C1CNC(C)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


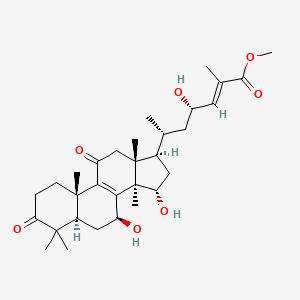
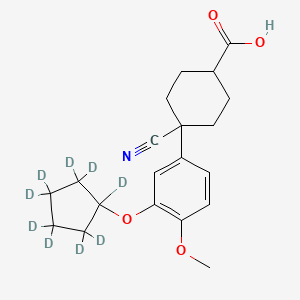
![(3S,4R)-1-[1-(2-chloro-6-cyclopropylbenzene-1-carbonyl)-4-fluoro-1H-indazol-3-yl]-3-hydroxypiperidine-4-carboxylic acid](/img/structure/B12422918.png)
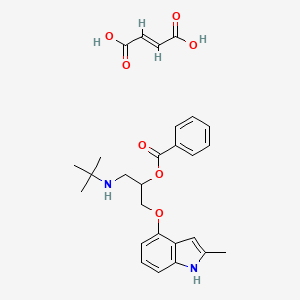
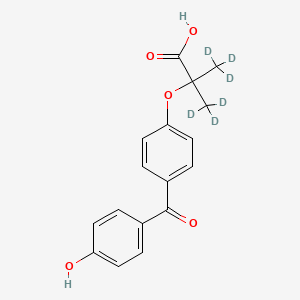
![(4S)-4-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-5-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid](/img/structure/B12422938.png)
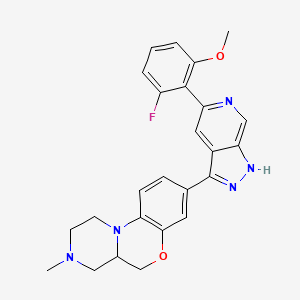
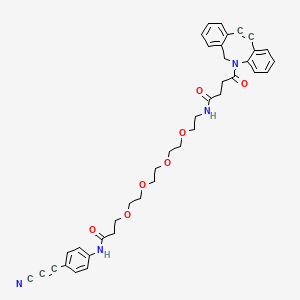
![3-(2-(Cyclopropanecarboxamido)thiazolo[5,4-b]pyridin-5-yl)-N-(4-(piperazin-1-ylmethyl)-3-(trifluoromethyl)phenyl)benzamide](/img/structure/B12422958.png)
![disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-7,12-dihydroxy-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12422961.png)
